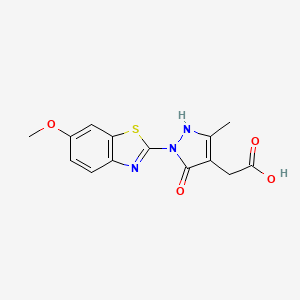
5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-acetic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, a benzothiazole moiety, and several functional groups that contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-2-benzothiazolyl hydrazine with 3-methyl-1H-pyrazole-4-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy group on the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The presence of the hydroxyl and methoxy groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- 6-Methoxy-2-benzothiazolyl hydrazine
- 3-Methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-acetic acid stands out due to its combination of functional groups and the presence of both a pyrazole and benzothiazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
84968-80-9 |
|---|---|
Fórmula molecular |
C14H13N3O4S |
Peso molecular |
319.34 g/mol |
Nombre IUPAC |
2-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H13N3O4S/c1-7-9(6-12(18)19)13(20)17(16-7)14-15-10-4-3-8(21-2)5-11(10)22-14/h3-5,16H,6H2,1-2H3,(H,18,19) |
Clave InChI |
XRQGAEAENMRDLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=NC3=C(S2)C=C(C=C3)OC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















